![molecular formula C4H4BrNO B152563 4-Bromo-5-methylisoxazole CAS No. 7064-37-1](/img/structure/B152563.png)
4-Bromo-5-methylisoxazole
Overview
Description
4-Bromo-5-methylisoxazole is a chemical compound with the CAS Number: 7064-37-1 . It has a molecular weight of 161.99 .
Molecular Structure Analysis
The IUPAC name for 4-Bromo-5-methylisoxazole is 4-bromo-5-methylisoxazole . The InChI code for this compound is 1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-5-methylisoxazole include a molecular weight of 161.99 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Tautomerism and Basicity in Heteroaromatic Compounds
4-Bromo-5-methylisoxazole has been studied in the context of heteroaromatic compounds, particularly focusing on its tautomeric forms in different solvents. Research by Boulton and Katritzky (1961) highlighted that isoxazol-5-ones, like 4-bromo-3-phenyl-isoxazol-5-one, exist as mixtures of the CH and NH forms in solution, with the proportion of the NH form increasing with solvent polarity. This study contributes to the understanding of the basicity and acid strength comparable to carboxylic acids in these compounds (Boulton & Katritzky, 1961).
Synthesis and Antibacterial Activity
The derivative 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine has been synthesized from compounds related to 4-bromo-5-methylisoxazole. Hui et al. (2010) described this synthesis and evaluated its antibacterial activities, demonstrating its potential in pharmaceutical applications (Hui et al., 2010).
Biodegradation and Environmental Management
A study on the biodegradation of sulfamethoxazole (SMX) revealed that certain bacteria can completely degrade 3-amino-5-methylisoxazole, a compound structurally related to 4-bromo-5-methylisoxazole. Mulla et al. (2018) highlighted the importance of this process in managing environmental contamination by pharmaceuticals (Mulla et al., 2018).
Chemical Synthesis and Pharmaceutical Applications
The synthesis of compounds like 5-hydroxyisoxazoles and their tautomeric states involving derivatives of 4-bromo-5-methylisoxazole has been explored in pharmaceutical contexts. Studies by Stocks, Waite, and Wooldridge (1971) provided insights into the nucleophilic reactions of 5-bromoisothiazoles, contributing to the broader understanding of isoxazole chemistry (Stocks, Waite, & Wooldridge, 1971).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isoxazoles .
properties
IUPAC Name |
4-bromo-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDZMDRGAWHCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylisoxazole | |
CAS RN |
7064-37-1 | |
Record name | 4-bromo-5-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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